Superior Potency for HIV-1 Protease Compared to Pepstatin A
Acetyl-pepstatin exhibits significantly higher inhibitory potency against HIV-1 protease than its direct analog, pepstatin A. In a direct head-to-head comparison using purified HIV-1 protease, acetyl-pepstatin demonstrated a 6.4-fold lower Ki value, indicating superior binding affinity and more potent inhibition of this clinically relevant retroviral target [1].
| Evidence Dimension | Inhibition constant (Ki) against HIV-1 protease |
|---|---|
| Target Compound Data | Ki = 13 nM |
| Comparator Or Baseline | Pepstatin A: Ki = 83 nM |
| Quantified Difference | 6.4-fold lower Ki for acetyl-pepstatin |
| Conditions | Kinetic assays using recombinant HIV-1 protease, as reported in Matúz et al., 2012. |
Why This Matters
This quantifiable 6.4-fold increase in potency justifies the selection of acetyl-pepstatin over pepstatin A for studies focused on HIV-1 protease, enabling use at lower concentrations to achieve equivalent inhibition.
- [1] Matúz, K., Mótyán, J., Li, M., Wlodawer, A., & Tőzsér, J. (2012). Inhibition of XMRV and HIV-1 proteases by pepstatin A and acetyl-pepstatin. The FEBS Journal, 279(17), 3276–3286. View Source
